

Tranilast in the Management of Keloid and Hypertrophic Scars: A Technical Overview

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Compound of Interest

Compound Name: *Tranilast*

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Introduction

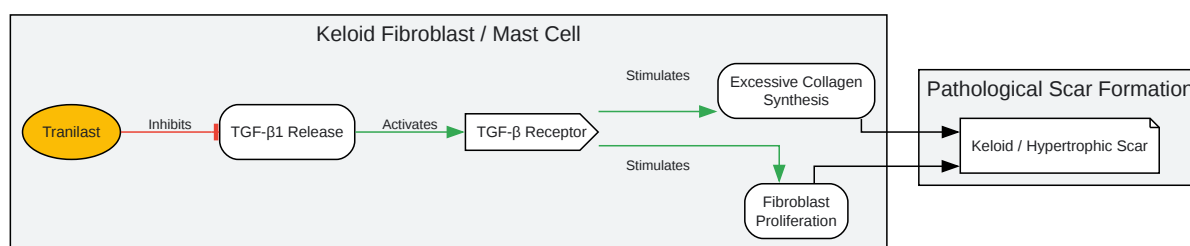
Keloids and hypertrophic scars are fibroproliferative disorders of the skin characterized by excessive collagen deposition following dermal injury.[1] These pathological scars can cause significant functional and cosmetic impairment, as well as symptoms such as pain and pruritus.[2] Current treatment modalities, including intralesional corticosteroids, surgical excision, and cryotherapy, are often met with limited success and high recurrence rates.[3][4] **Tranilast** (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid), an anti-allergic agent, has emerged as a promising therapeutic option for the management of keloids and hypertrophic scars.[3] Initially approved for allergic disorders like asthma, **Tranilast** has demonstrated anti-fibrotic properties, primarily through the suppression of collagen synthesis by fibroblasts.[5][6] This technical guide provides an in-depth analysis of the initial studies on **Tranilast** for the treatment of keloids and hypertrophic scars, focusing on its mechanism of action, quantitative efficacy data from clinical and preclinical studies, and detailed experimental protocols.

Mechanism of Action

Tranilast exerts its anti-fibrotic effects through multiple mechanisms, with the inhibition of the Transforming Growth Factor-beta (TGF- β) signaling pathway being a key element.[7] Mast cells, which are abundant in keloid and hypertrophic scar tissue, are a significant source of TGF- β 1.[3] **Tranilast** was initially recognized for its ability to inhibit the degranulation of mast

cells, thereby reducing the release of various mediators, including histamine and prostaglandins.[3][6]

Subsequent research revealed a more direct anti-fibrotic action. Studies have shown that **Tranilast** suppresses the release of TGF- β 1 from keloid fibroblasts themselves.[5][6][8] TGF- β 1 is a potent stimulator of collagen synthesis.[9] By inhibiting TGF- β 1 release, **Tranilast** effectively downregulates the excessive production of collagen types I and III by fibroblasts, which is a hallmark of keloid and hypertrophic scar formation.[2] Furthermore, **Tranilast** has been shown to inhibit the release of other pro-inflammatory and fibrotic mediators such as Interleukin-1 beta (IL-1 β) from monocytes and macrophages.[5][10]



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Caption: **Tranilast**'s inhibitory effect on TGF- β 1 signaling in fibroblasts.

Quantitative Data from Preclinical and Clinical Studies

Initial studies have provided quantitative evidence for the efficacy of **Tranilast** in treating keloids and hypertrophic scars. These findings are summarized in the tables below.

Table 1: In Vitro Studies on Tranilast's Effect on Fibroblasts

Parameter	Cell Type	Tranilast Concentration	Result	Reference
Collagen Synthesis	Keloid & Hypertrophic Scar Fibroblasts	3-300 μ M	Suppressed collagen synthesis	[5] [8]
Collagen Synthesis	Healthy Skin Fibroblasts	3-300 μ M	No effect	[5] [8]
TGF- β 1 Release	Keloid Fibroblasts	30-300 μ M	Inhibited TGF- β 1 release	[5] [6] [8]
Prolyl Hydroxylase Activity	Keloid & Hypertrophic Scar Fibroblasts	3-100 μ M	No inhibition	[5] [8]

Table 2: Clinical Studies on Oral Tranilast for Keloid and Hypertrophic Scars

Study Population	Dosage	Duration	Outcome Measures	Results	Reference
35 patients with keloid and hypertrophic scars	Not specified	12 weeks	Itching Sensation (VAS)	51% improvement	[2]
Pain (VAS)	56% improvement	[2]			
Erythema (Lab* color system)	43% mean improvement	[2]			
Global Improvement (Good or better)	80% at 6 weeks, 71.4% at 12 weeks	[2]			
263 Japanese patients with keloid and hypertrophic scars	5 mg/kg/day	12 weeks	Overall Improvement	64.7% improvement rate	[10]

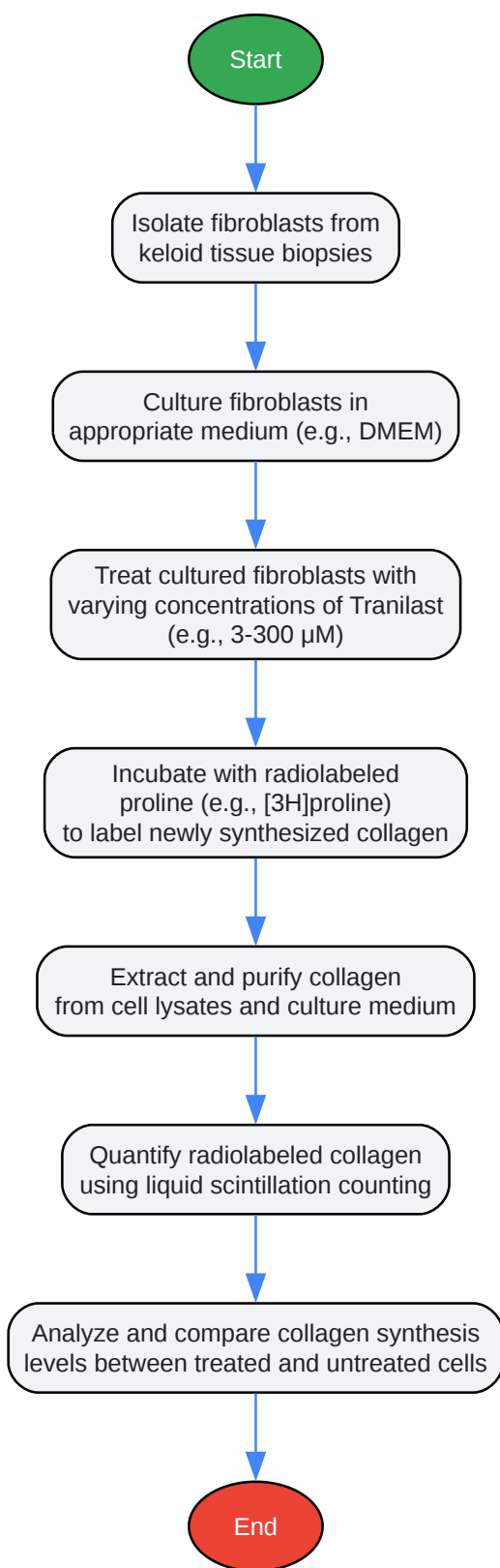
Table 3: Preclinical and Clinical Studies on Topical Tranilast

Study Model	Formulation	Treatment Regimen	Outcome Measures	Results	Reference
Rabbit Ear Hypertrophic Scar Model	Nanomicelle-generating microneedles with high-dose Tranilast (100-150 µg)	Not specified	Scar Elevation Index	47% decrease	[9]
Epidermal Thickness	Decreased from 69.27 µm to 15.92 µm	[9]			
Collagen Density	9.06% decrease	[9]			
20 women post-cesarean section	8% liposomal gel	Twice daily for 3 months	Patient and Observer Scar Assessment Scale (POSAS)	Significantly lower scores for Tranilast-treated half vs. placebo (p < 0.001)	[11]
4 patients with hypertrophic scars	Iontophoretic delivery (12 mg in 1.5 ml ethanol/water)	30 minutes once a week	Pain and Itching	Reduced after 1-2 treatments	[10][12]

Experimental Protocols

Fibroblast Culture and Collagen Synthesis Assay

This protocol outlines the general steps for assessing the effect of **Tranilast** on collagen synthesis in keloid-derived fibroblasts.



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Caption: Workflow for measuring collagen synthesis in fibroblasts.

Methodology Details:

- **Fibroblast Isolation and Culture:** Fibroblasts are isolated from keloid and normal skin tissues obtained during surgical procedures. The tissues are minced and treated with collagenase to release the fibroblasts. The isolated cells are then cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics.
- **Tranilast Treatment:** Cultured fibroblasts are treated with various concentrations of **Tranilast** (e.g., 3 μ M to 300 μ M) for a specified period.
- **Collagen Synthesis Measurement:** To quantify collagen synthesis, a common method is the incorporation of a radiolabeled amino acid, such as [3H]proline, into newly synthesized proteins. After incubation with the radiolabel, the amount of radioactive collagen is measured by liquid scintillation counting. Non-collagen protein synthesis can be determined in parallel for comparison.

TGF- β 1 Release Assay

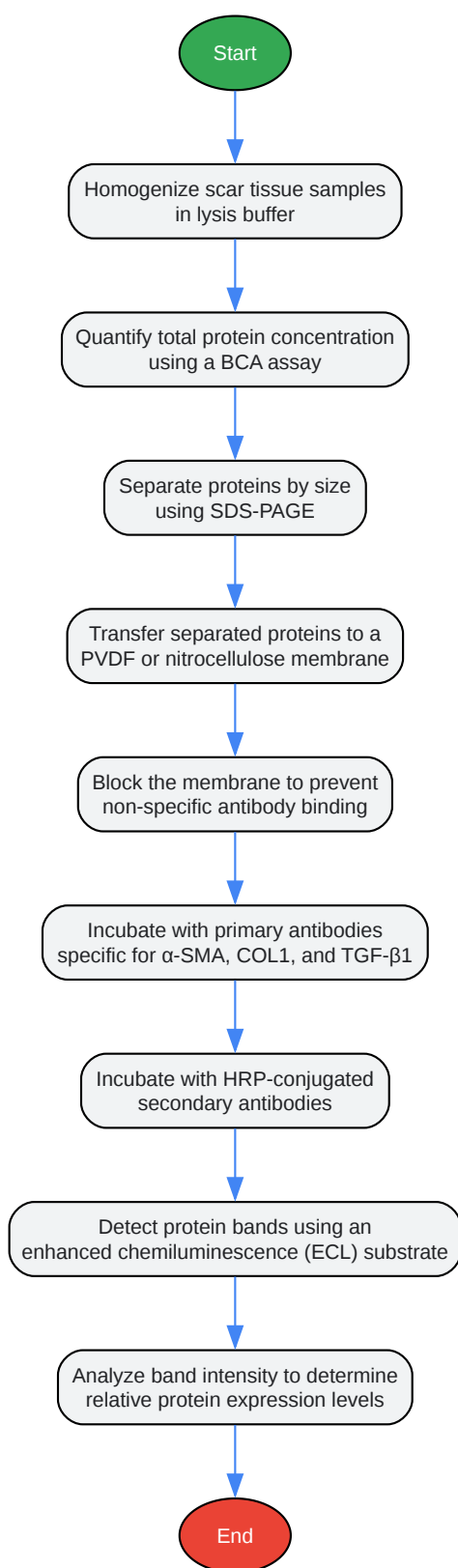
This protocol describes a method to measure the effect of **Tranilast** on the release of TGF- β 1 from cultured fibroblasts.

Methodology Details:

- **Cell Culture and Treatment:** Keloid fibroblasts are cultured as described above and treated with different concentrations of **Tranilast**.
- **Sample Collection:** The cell culture supernatant is collected after the treatment period.
- **TGF- β 1 Quantification:** The concentration of TGF- β 1 in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. This assay provides a highly sensitive and specific method for quantifying the amount of secreted TGF- β 1.

Western Blotting for Fibrosis-Related Proteins

This protocol is used to assess the expression of key proteins involved in fibrosis in a rabbit ear hypertrophic scar model treated with **Tranilast**.



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Caption: Western blotting workflow for fibrosis marker analysis.

Methodology Details:

- **Tissue Lysis:** Scar tissue samples from the rabbit ear model are lysed to extract total proteins.
- **Protein Quantification:** The total protein concentration in the lysates is determined using a method like the bicinchoninic acid (BCA) assay to ensure equal loading of proteins for electrophoresis.
- **SDS-PAGE and Western Blotting:** The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with primary antibodies specific for target proteins such as alpha-smooth muscle actin (α -SMA), Collagen Type I (COL1), and TGF- β 1.[9] Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

Conclusion

Initial studies provide a strong rationale for the use of **Tranilast** in the treatment of keloids and hypertrophic scars. Its primary mechanism of action involves the inhibition of the TGF- β 1 signaling pathway, leading to a reduction in collagen synthesis by fibroblasts. Both preclinical and clinical studies have demonstrated its efficacy in improving the clinical parameters of pathological scars with a favorable safety profile.[2][3] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential and molecular mechanisms of **Tranilast**. Future research, including larger, well-controlled clinical trials, is warranted to establish standardized treatment protocols and expand its application in the management of fibroproliferative disorders.

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